3-(4-hydroxyphenyl)-7-isopropoxy-4H-chromen-4-one, commonly identified as Daidzein-2c or Ipriflavone metabolite-III (CAS 97846-18-9), is a highly specialized synthetic isoflavone analog. In commercial and laboratory procurement, it is primarily sourced as a targeted small-molecule osteogenic modulator and a defined reference standard for anti-inflammatory assays. Unlike crude flavonoid extracts, this specific 7-isopropoxy derivative offers favorable handling and processability with a DMSO solubility of up to 100 mM, allowing for the preparation of stable, highly concentrated stock solutions. Its primary value proposition lies in its targeted precursor suitability for driving human mesenchymal stem cell (MSC) differentiation and its precise, quantifiable inhibition of nitric oxide (NO) synthase pathways, making it a critical reagent for bone tissue engineering and macrophage-mediated inflammation research workflows .
Procurement substitution with the parent compound ipriflavone, the unalkylated analog daidzein, or other ipriflavone metabolites (such as metabolites I, II, V, VI, or VII) critically compromises assay performance and reproducibility. The specific 7-isopropoxy substitution on the chromen-4-one core fundamentally alters the molecule's receptor affinity and cellular uptake. In macrophage assays, substituting this compound with parent ipriflavone results in a near-total loss of nitric oxide inhibitory activity [1]. Similarly, in stem cell differentiation workflows, replacing it with standard daidzein or estrogen yields significantly lower upregulation of critical osteogenic markers like alkaline phosphatase (ALP) and osteopontin (OPN) . Consequently, buyers must procure the exact 7-isopropoxy-4'-hydroxyisoflavone structure to ensure formulation compatibility and maximum assay sensitivity in these specialized in vitro models.
When applied to human bone marrow-derived mesenchymal stem cells (MSCs) across multiple donor lines, 3-(4-hydroxyphenyl)-7-isopropoxy-4H-chromen-4-one demonstrates quantitatively greater osteogenic induction compared to baseline treatments. The compound significantly upregulates key osteogenic factors, including osterix (Sp7), alkaline phosphatase (ALP), osteopontin (OPN), and insulin-like growth factor 1 (IGF-1), outperforming both standard daidzein and estrogen controls .
| Evidence Dimension | Osteogenic marker upregulation (ALP, OPN, Sp7, IGF-1) |
| Target Compound Data | Enhanced expression and accelerated osteoblast maturation |
| Comparator Or Baseline | Standard daidzein and estrogen (Baseline/lower osteogenesis) |
| Quantified Difference | Greater maturation of osteogenic progenitor cells into differentiated osteoblasts |
| Conditions | Human bone marrow-derived MSCs in vitro |
Procuring this specific analog ensures strong precursor suitability for formulating high-efficiency MSC differentiation media without relying on weaker, standard isoflavones.
In lipopolysaccharide (LPS)-stimulated RAW-264.7 mouse macrophage cells, this specific metabolite (Ipriflavone metabolite-III) exhibits a strictly dose-dependent inhibition of nitric oxide (NO) release. It achieves an IC50 of 1.0 µM, whereas the parent drug ipriflavone and its other primary metabolites (I, II, V, VI, VII) demonstrate a much lower, practically negligible inhibitory effect under identical assay conditions [1].
| Evidence Dimension | IC50 for LPS-induced NO release |
| Target Compound Data | 1.0 µM |
| Comparator Or Baseline | Parent Ipriflavone and metabolites I, II, V, VI, VII (Negligible inhibitory effect) |
| Quantified Difference | Orders of magnitude greater NO inhibition for the target metabolite |
| Conditions | RAW-264.7 mouse macrophage cells (30 nM to 10 µM dosing) |
Assay developers must select this exact metabolite over the parent compound to ensure reproducibility and targeted specificity in macrophage inflammation models.
To establish its utility as a reference standard, the compound's NO inhibitory potency was benchmarked against established pharmacological controls. With an IC50 of 1.0 µM, 3-(4-hydroxyphenyl)-7-isopropoxy-4H-chromen-4-one is 75 times more potent than the standard nitric oxide synthase inhibitor NG-Nitro-L-arginine (L-NNA, IC50 = 75.0 µM), positioning it as a highly effective non-steroidal inhibitor, though it remains less potent than the steroidal benchmark dexamethasone (IC50 = 0.04 µM)[1].
| Evidence Dimension | IC50 for NO inhibition |
| Target Compound Data | 1.0 µM |
| Comparator Or Baseline | NG-Nitro-L-arginine (L-NNA) (75.0 µM) |
| Quantified Difference | 75-fold higher potency for the target compound |
| Conditions | LPS-stimulated RAW-264.7 cells |
This quantitative benchmark ensures strong laboratory workflow fit, justifying the procurement of this compound as a quantitatively verified non-steroidal positive control for in vitro NO inhibition screening.
Due to its greater upregulation of ALP, OPN, and Sp7 compared to standard daidzein, this compound is a highly effective small-molecule additive for formulating high-efficiency osteogenic differentiation media for human bone marrow-derived MSCs.
With a precisely defined IC50 of 1.0 µM for NO inhibition—outperforming standard L-NNA by 75-fold—this compound serves as a highly reliable non-steroidal reference standard for calibrating LPS-induced inflammation assays in RAW-264.7 cell lines [1].
As the active 'Metabolite-III' of ipriflavone, procuring this exact CAS 97846-18-9 standard is essential for LC-MS/MS quantification workflows designed to track the in vivo metabolism, bioavailability, and osteogenic efficacy of parent isoflavone therapies [1].